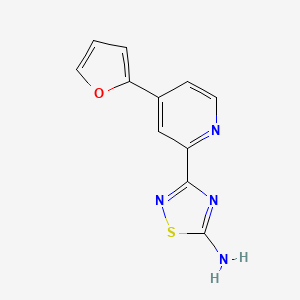
3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a furan ring, a pyridine ring, and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps. One common synthetic route starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to produce this compound .
Chemical Reactions Analysis
3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using potassium ferricyanide in an alkaline medium.
Alkylation: Alkylation with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom.
Scientific Research Applications
3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, the sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can be compared with other similar compounds such as:
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound also contains a furan ring and a pyridine ring but differs in the position and type of heterocyclic ring.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but may have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N4OS |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-[4-(furan-2-yl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H8N4OS/c12-11-14-10(15-17-11)8-6-7(3-4-13-8)9-2-1-5-16-9/h1-6H,(H2,12,14,15) |
InChI Key |
LIZWKGXOEVJHHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC=C2)C3=NSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


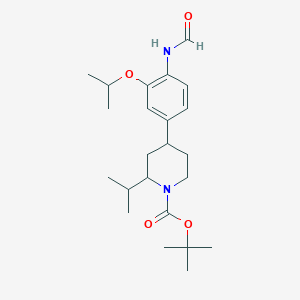
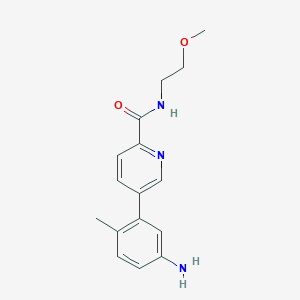
![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)
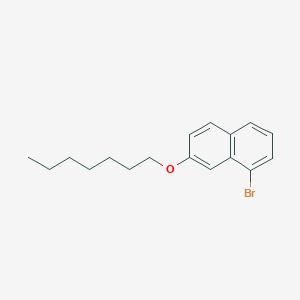
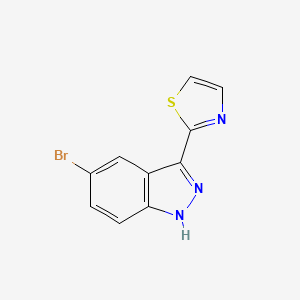
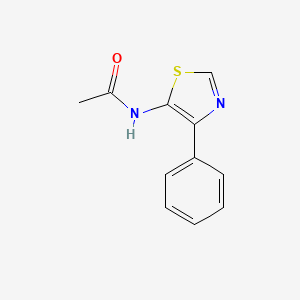
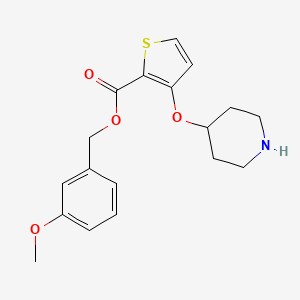
![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)
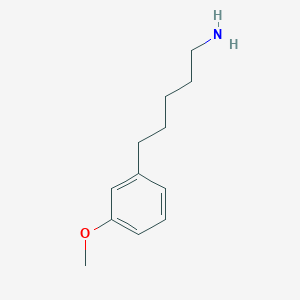
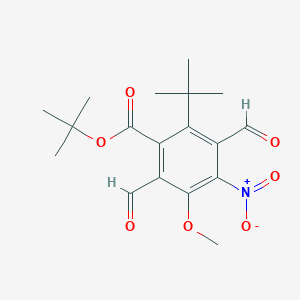

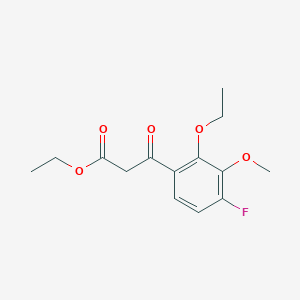
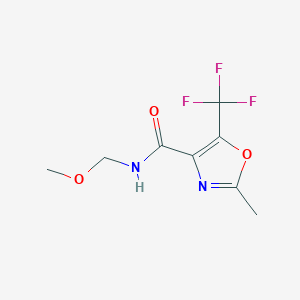
![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)
